molecular formula C12H11Cl2NO B2708610 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole CAS No. 29918-40-9

2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole

Cat. No.: B2708610
CAS No.: 29918-40-9
M. Wt: 256.13
InChI Key: NUHZEWAYELBUEX-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole” is a chemical transformation product . It is not known by any other names and its molecular mass is 256.13 . It is a synthetic substance and does not have a known mode of action .

Scientific Research Applications

Photophysical and Nonlinear Optical Properties

Researchers have explored the nonlinear optical properties of novel compounds related to 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole. These studies have revealed significant findings in terms of third-order nonlinear optical properties, showing excellent optical limiting behavior, which could be pivotal in developing advanced optical materials and technologies (Murthy et al., 2013).

Synthesis and Reaction Mechanisms

The compound's derivatives have been used as reactive scaffolds in synthetic chemistry. For instance, the synthesis of extended oxazoles and their reaction manifold has been investigated, highlighting the compound's versatility in organic synthesis and potential applications in creating novel chemical entities (Patil & Luzzio, 2016).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have shown effectiveness in inhibiting mild steel corrosion in acidic media. This is a significant finding for industrial applications where corrosion resistance is crucial (Lagrenée et al., 2002).

Optoelectronic Properties

Another fascinating application is in the realm of optoelectronics. Studies on new bicyclic oxazolidines, which are structurally related, have shown potential in this field, particularly in understanding their electronic and photophysical properties (Abbas et al., 2018).

Amyloidogenesis Inhibition

Interestingly, some derivatives have been evaluated as amyloid fibril inhibitors, showing that specific substituents on the oxazole ring can significantly reduce amyloidogenesis. This has implications in pharmaceutical research, particularly in neurodegenerative diseases (Razavi et al., 2005).

Antimicrobial and Anticancer Properties

Furthermore, certain derivatives have been studied for their antimicrobial and anticancer properties, showing promising results against various pathogens and cancer cell lines. This suggests potential applications in the development of new therapeutic agents (Katariya et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved sources. It is mentioned that the compound does not have a known mode of action .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methylidene-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c1-7-12(2,3)15-11(16-7)8-4-9(13)6-10(14)5-8/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHZEWAYELBUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)OC(=N1)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028503
Record name 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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